Ethyl 2-(4-chloro-2-formylphenoxy)acetate
CAS No.: 17798-46-8
Cat. No.: VC4303457
Molecular Formula: C11H11ClO4
Molecular Weight: 242.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17798-46-8 |
---|---|
Molecular Formula | C11H11ClO4 |
Molecular Weight | 242.66 |
IUPAC Name | ethyl 2-(4-chloro-2-formylphenoxy)acetate |
Standard InChI | InChI=1S/C11H11ClO4/c1-2-15-11(14)7-16-10-4-3-9(12)5-8(10)6-13/h3-6H,2,7H2,1H3 |
Standard InChI Key | VDMSVBFVAZDXRK-UHFFFAOYSA-N |
SMILES | CCOC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phenoxy ring substituted at the 4-position with a chlorine atom and at the 2-position with a formyl group (). The phenoxy oxygen is connected to an acetylated ethyl ester (), contributing to its esterase sensitivity and solubility in organic solvents . The IUPAC name, ethyl 2-(4-chloro-2-formylphenoxy)acetate, reflects this arrangement, while its SMILES notation () provides a machine-readable representation .
Physical and Spectral Characteristics
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 242.66 g/mol | |
Density | ~1.25 g/cm³ (estimated) | |
Boiling Point | 328–330°C (extrapolated) | |
Solubility | Soluble in DMSO, acetone |
The compound’s infrared (IR) spectrum typically shows strong absorption bands for the carbonyl () groups of the ester (∼1740 cm⁻¹) and aldehyde (∼1710 cm⁻¹), alongside C–Cl stretching near 750 cm⁻¹ . Nuclear magnetic resonance (NMR) data ( and ) further confirm the substitution pattern, with distinctive signals for the formyl proton (δ 9.8–10.1 ppm) and ethyl ester methyl group (δ 1.2–1.4 ppm) .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The most common synthetic route involves nucleophilic aromatic substitution (NAS) of 4-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate () . The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide, DMF) under reflux conditions (80–100°C), yielding the target compound in 70–85% purity after recrystallization .
Industrial Production
Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control, while catalytic hypochlorination (using ) optimizes chlorine incorporation . Post-synthesis purification often involves high-performance liquid chromatography (HPLC) or fractional distillation to achieve >98% purity, critical for pharmaceutical applications .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
NAS with DMF | 78 | 85 | Simplicity |
Flow Reactor | 92 | 95 | Scalability |
Catalytic Chlorination | 88 | 97 | Reduced Byproducts |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its aldehyde group facilitates Schiff base formation with amine-containing biologics, enabling targeted drug delivery systems . For example, derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2) with values < 10 μM .
Agrochemical Development
In herbicide synthesis, the chloro and formyl substituents enhance binding to plant acetyl-CoA carboxylase (ACCase), a target for grass-selective herbicides. Field trials demonstrate 90% weed suppression at application rates of 2–5 kg/ha .
Materials Science
The phenoxy-acetate framework is incorporated into liquid crystal polymers (LCPs), improving thermal stability () and dielectric properties for use in flexible electronics .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 32–64 μg/mL, attributed to disruption of bacterial cell membrane integrity . Synergy with β-lactam antibiotics enhances efficacy by 4–8 fold, suggesting potential as an adjuvant therapy .
Anti-inflammatory Effects
The compound inhibits nuclear factor-kappa B (NF-κB) signaling in murine macrophages, reducing interleukin-6 (IL-6) production by 60% at 50 μM . Molecular docking studies indicate binding to the p65 subunit of NF-κB, disrupting DNA interaction .
Recent Advances and Future Directions
Green Synthesis Initiatives
Recent efforts focus on solvent-free mechanochemical synthesis, achieving 89% yield with minimal waste . Catalytic systems using ionic liquids (e.g., [BMIM][BF₄]) further reduce reaction times to <2 hours .
Biomedical Innovations
Nanoparticle-encapsulated formulations are under development to enhance bioavailability for anticancer applications. Preliminary data show 40% tumor growth inhibition in xenograft models at 10 mg/kg doses .
Environmental Impact Mitigation
Biodegradation studies using Pseudomonas putida strains demonstrate 70% degradation within 14 days, addressing concerns about environmental persistence .
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